Benzo[cd]indazole
Description
Benzo[cd]indazole is a fused bicyclic heterocycle comprising a benzene ring fused to an indazole moiety. Recent synthetic advancements (2025) highlight two distinct routes to these oxides, emphasizing the compound’s dynamic structural adaptability under oxidative conditions . This tautomerism may influence its reactivity in medicinal and materials chemistry applications.
Properties
CAS No. |
209-15-4 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,3-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4,6,8(12),9-hexaene |
InChI |
InChI=1S/C10H6N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
InChI Key |
SIHNATFXZOTJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=NC3=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Benzo[cd]indazole has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
The mechanism of action of benzo[cd]indazole involves its interaction with specific molecular targets and pathways. For example, some this compound derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with DNA and proteins, resulting in anticancer activity .
Comparison with Similar Compounds
Benzo[cd]Indazole vs. Benzimidazoles
- Structural Differences : this compound features a fused indazole core, whereas benzimidazoles contain two fused benzene rings with adjacent nitrogen atoms.
- Biological Activity : Cheminformatic analyses reveal that 2-phenyl-2H-indazole derivatives exhibit antiprotozoal activity comparable to or exceeding benzimidazoles. For instance, indazole derivatives show higher activity against Entamoeba histolytica and Trichomonas vaginalis than ChEMBL database compounds .
- Toxicity : Both classes share similar predicted toxicity profiles to reference drugs like metronidazole, suggesting overlapping metabolic pathways .
Table 1: Antiprotozoal Activity Comparison
| Compound Class | IC50 (µM) E. histolytica | IC50 (µM) T. vaginalis |
|---|---|---|
| Benzimidazoles | 10–50 | 15–60 |
| 2-Phenyl-2H-indazoles | 5–30 | 10–40 |
This compound vs. Benzo[g]Indazoles
- Substituent Effects: Nitro- and amino-substituted benzo[g]indazoles demonstrate significant antiproliferative activity (IC50: 5–15 µM against NCI-H460 lung carcinoma) and antibacterial effects (MIC: 62.5–250 µg/mL against N. gonorrhoeae) .
- Synthetic Accessibility : Benzo[g]indazoles are synthesized via hydrazine and benzylidene tetralones in acetic acid, whereas this compound oxides require specialized oxidative conditions .
This compound vs. Benzothiazoles and Benzothiopyranoindazoles
- Electronic Properties : Benzothiazoles, containing sulfur, exhibit distinct electronic profiles compared to nitrogen-rich this compound. This difference influences their applications; benzothiazoles are explored for anti-inflammatory and antitumor activities, while this compound derivatives focus on antiprotozoal targets .
- Therapeutic Patents: Benzothiopyranoindazoles (e.g., sulfur-fused analogs) have historical patent activity for anticancer applications, suggesting structural versatility in drug design. However, this compound’s tautomerism may offer novel mechanisms of action .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~168.18 | 2.1 | Low (<1) |
| 1-Benzylimidazole | 158.20 | 2.8 | Moderate (10–50) |
| Benzo[g]indazole-6-NO2 | 243.23 | 1.9 | Low (<1) |
Data compiled from molecular descriptors
- Synthetic Methods: this compound oxides are synthesized via controlled oxidation, whereas benzimidazoles often employ condensation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
